molecular formula C23H32ClNO2 B1675122 Levomethadyl acetate hydrochloride CAS No. 43033-72-3

Levomethadyl acetate hydrochloride

Cat. No. B1675122
CAS RN: 43033-72-3
M. Wt: 390 g/mol
InChI Key: UXBPQRGCVJOTNT-COBSGTNCSA-N

Description

Molecular Structure Analysis

The molecular formula of Levomethadyl acetate hydrochloride is C23H32ClNO2 . The average mass is 389.959 Da and the monoisotopic mass is 389.212158 Da . The structure has 2 defined stereocentres .


Physical And Chemical Properties Analysis

Levomethadyl acetate hydrochloride has a molecular weight of 389.960 . The elemental analysis shows it contains Carbon (70.84%), Hydrogen (8.27%), Chlorine (9.09%), Nitrogen (3.59%), and Oxygen (8.21%) .

Scientific Research Applications

Analgesic Activity Levomethadyl acetate hydrochloride is a synthetic mu-receptor agonist known for its analgesic activity. It acts by mimicking endogenous peptides at CNS opioid receptors, resulting in effects like analgesia, euphoria, and sedation. It is noted for having less severe withdrawal symptoms compared to morphine-like agents and can produce cross-tolerance to the effects of other mu-receptor agonists with chronic use (Definitions, 2020).

Clinical Trials and Effectiveness Several clinical trials have been conducted to compare the efficacy of levomethadyl acetate hydrochloride with other treatments. For example, a study compared the QT-interval effects of levomethadyl acetate, methadone hydrochloride, and buprenorphine hydrochloride in opioid-addicted subjects. This research highlighted the potential cardiac risks associated with levomethadyl and methadone compared to buprenorphine (Wedam et al., 2007).

Dose-Related Efficacy The dose-related efficacy of levomethadyl acetate hydrochloride in the treatment of opioid dependence has been explored in randomized clinical trials. These studies indicated that its clinical efficacy in reducing illicit opioid use is positively related to the dosage administered (Eissenberg et al., 1997).

HIV Risk Behaviors and Pharmacologic Treatment Research has also examined the effect of levomethadyl acetate hydrochloride on HIV risk behaviors during pharmacologic treatment for opioid dependence. It was found that medications like levomethadyl can be effective in decreasing HIV risk behaviors when optimized in dosage (Lott et al., 2006)

Induction and Safety A study on the induction with different levomethadyl acetate dosages showed that induction with low and medium doses can be safely and effectively achieved within 7 days. However, higher doses may result in greater rates of patient dropout and opioid agonist adverse effects, indicating that higher doses should be approached more cautiously (Jones et al., 1998).

Treatment Implications in Primary Care The role of levomethadyl acetate in treating opioid dependence and its implications for primary care have been explored. It has been used alongside other medications like methadone and buprenorphine. However, due to concerns about cardiac risks, its use has declined (Krantz & Mehler, 2004).

Comparative Studies with Other Opiate Treatments Comparative studies with methadone hydrochloride and other treatments have been conducted. These studies have shown levomethadyl acetate to be well tolerated and equivalent in patient acceptance, withdrawal symptoms, and efficacy in reducing opiate use (Zaks et al., 1972).

Efficacy in Prolonged Opioid Effects and Cross Tolerance Levomethadyl acetate hydrochloride has been studied for its prolonged opioid effects and cross-tolerance to heroin in humans. It suggests that certain dosages of levomethadyl acetate are necessary to suppress withdrawal symptoms and effectively block the effects of heroin (Levine et al., 1973).

Safety And Hazards

Levomethadyl acetate is more active and more toxic than morphine . It was withdrawn from use in the European Union due to its high risk of QT interval prolongation . Common side effects include general feeling of being unwell, insomnia, weakness, abdominal pain, constipation, joint pain, nervousness, sweating, and more .

Future Directions

The production of Levomethadyl acetate in the US has ceased . It was withdrawn from use in the European Union due to its high risk of QT interval prolongation . Therefore, its future use in medical treatments seems unlikely at this time.

properties

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-COBSGTNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020500
Record name Levomethadyl acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomethadyl acetate hydrochloride

CAS RN

43033-72-3
Record name Levomethadyl acetate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43033-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomethadyl acetate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomethadyl acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMETHADYL ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomethadyl acetate hydrochloride
Reactant of Route 2
Levomethadyl acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Levomethadyl acetate hydrochloride
Reactant of Route 4
Levomethadyl acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Levomethadyl acetate hydrochloride
Reactant of Route 6
Levomethadyl acetate hydrochloride

Citations

For This Compound
138
Citations
HE Jones, EC Strain, GE Bigelow… - Archives of general …, 1998 - jamanetwork.com
… Percentage of patients in each levomethadyl acetate hydrochloride (LAAM) dose group remaining in treatment at the end of each week. Letter codes correspond to categories and …
Number of citations: 44 jamanetwork.com
R Levine, A Zaks, M Fink, AM Freedman - JAMA, 1973 - jamanetwork.com
… One way to reduce diversion of methadoneis to substitute a long-acting opioid such as levomethadyl acetate hydrochloride. In male volunteers, … levomethadyl acetate hydrochloride is …
Number of citations: 57 jamanetwork.com
T Eissenberg, GE Bigelow, EC Strain, SL Walsh… - Jama, 1997 - jamanetwork.com
… LAAM indicates levomethadyl acetate hydrochloride. A total of 11 patients reported "overmedication." Re¬ ported symptoms included nausea or emesis (n=6), sedation (n=2), anorexia (…
Number of citations: 82 jamanetwork.com
DC Lott, EC Strain, RK Brooner, GE Bigelow… - Journal of substance …, 2006 - Elsevier
… medications for reducing HIV risk behaviors in opioid-dependent patients were assessed in a randomized double-blind clinical trial comparing levomethadyl acetate hydrochloride (…
Number of citations: 37 www.sciencedirect.com
F Law - Evidence-Based Mental Health, 2002 - go.gale.com
… QUESTION: In patients with heroin dependence, is levomethadyl acetate hydrochloride (LAAM) more effective than methadone for improving retention in treatment and reducing heroin use …
Number of citations: 3 go.gale.com
GB Huffman - American Family Physician, 1998 - elibrary.ru
… Presents information on a study conducted on levomethadyl acetate hydrochloride (LAAM) as a treatment for opioid dependence. Duration of the study; What was found in a percentage …
Number of citations: 2 elibrary.ru
HW Clark - Postgraduate Medicine, 2001 - Taylor & Francis
… Treatment with methadone hydrochloride (Dolophine, Methadose) or levomethadyl acetate hydrochloride (ORLAAM) has proved effective in patients who have been opioid-dependent …
Number of citations: 8 www.tandfonline.com
P Unit - mentalhealth.bmj.com
Objective To assess the clinical efficacy of different doses of levomethadyl acetate hydrochloride (LAAM) in the treatment of patients with opioid dependence. Design
Number of citations: 3 mentalhealth.bmj.com
I Kuo, J Brady, C Butler, R Schwartz, R Brooner… - Journal of substance …, 2003 - Elsevier
… This report describes a unique drug treatment program operating out of a mobile van that offered levomethadyl acetate hydrochloride (LAAM; commercially known as ORLAAM; Roxane …
Number of citations: 37 www.sciencedirect.com
BA Schwetz - JAMA, 2001 - jamanetwork.com
… The FDA and Roxane Laboratories Inc, Columbus, Ohio, have warned prescribers that use of levomethadyl acetate hydrochloride (Orlaam), a drug for treatment of opiate addiction, has …
Number of citations: 3 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.